1-(Butylsulfanyl)-2,4-dinitrobenzene
Description
1-(Butylsulfanyl)-2,4-dinitrobenzene (CAS: 37849-85-7) is a nitroaromatic compound featuring a benzene ring substituted with two nitro groups at the 2- and 4-positions and a butylsulfanyl (-S-C₄H₉) group at the 1-position. Its molecular formula is C₁₀H₁₂N₂O₄S, with a molar mass of 256.28 g/mol.
Properties
Molecular Formula |
C10H12N2O4S |
|---|---|
Molecular Weight |
256.28g/mol |
IUPAC Name |
1-butylsulfanyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C10H12N2O4S/c1-2-3-6-17-10-5-4-8(11(13)14)7-9(10)12(15)16/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
GULDLHZEGGECFG-UHFFFAOYSA-N |
SMILES |
CCCCSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCCCSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 1-(butylsulfanyl)-2,4-dinitrobenzene with key analogs, highlighting substituent effects:
Electronic and Spectroscopic Properties
- Nitro Group Effects: The electron-withdrawing nitro groups in 1-(butylsulfanyl)-2,4-dinitrobenzene stabilize negative charges, enhancing electrophilic substitution reactivity compared to analogs like 1-(methylamino)-2,4-dinitrobenzene, where the amino group donates electrons .
- UV/Vis and NMR : Substituents alter conjugation and electronic transitions. For example, benzylsulfanyl derivatives exhibit bathochromic shifts due to extended π-systems, whereas cyclohexylsulfanyl analogs show split peaks in ¹H NMR from chiral centers .
Reactivity and Stability
- Acid Sensitivity: Polymethyleneimino derivatives undergo acid-catalyzed ring-opening, whereas sulfanyl analogs (e.g., butylsulfanyl) are more stable under acidic conditions due to stronger C-S bonds .
- Enzymatic Interactions : Sulfanyl groups may interact with glutathione S-transferases (GSTs), which catalyze glutathione conjugation. The butyl chain’s hydrophobicity could influence substrate specificity compared to smaller substituents .
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